molecular formula C21H25N3O2S2 B6583042 N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252926-11-6

N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6583042
CAS No.: 1252926-11-6
M. Wt: 415.6 g/mol
InChI Key: QQCKOYDPERVXGB-UHFFFAOYSA-N
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Description

The compound N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a sulfur-linked acetamide derivative featuring a thieno[3,2-d]pyrimidin-4-one core. The structure incorporates a 3-methylbutyl substituent at position 3 of the pyrimidine ring and a 2,3-dimethylphenyl group attached via an acetamide linkage.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-13(2)8-10-24-20(26)19-17(9-11-27-19)23-21(24)28-12-18(25)22-16-7-5-6-14(3)15(16)4/h5-7,9,11,13H,8,10,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCKOYDPERVXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Heterocyclic Modifications

Thieno[3,2-d]pyrimidin-4-one vs. Dihydropyrimidine Derivatives

The target compound’s thieno[3,2-d]pyrimidinone core distinguishes it from analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), which features a simpler dihydropyrimidinone ring.

Triazolo-Pyrimidine Hybrids

Compounds such as N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () incorporate a triazolo-pyrimidine core. The absence of a triazole ring in the target compound may reduce steric hindrance, favoring binding to flat enzymatic pockets, whereas triazolo derivatives often exhibit improved kinase inhibition due to additional hydrogen-bonding motifs .

Substituent Effects

Phenyl Ring Substitutions

The 2,3-dimethylphenyl group in the target compound contrasts with the 2,3-dichlorophenyl substituent in . Methyl groups are electron-donating, which may increase solubility compared to electron-withdrawing chlorine atoms. However, dichlorophenyl analogs often show enhanced antimicrobial activity due to improved lipophilicity .

Alkyl Chain Variations

The 3-methylbutyl side chain in the target compound differs from shorter or branched chains in analogs. Longer alkyl chains (e.g., 3-methylbutyl) can improve membrane permeability but may also increase metabolic vulnerability via oxidative pathways .

Sulfanyl Acetamide Linker

The -S-CH2-C(O)-NH- bridge is conserved across analogs but varies in connectivity. For instance, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide () places the sulfanyl group on a phenyl ring rather than a heterocycle. This positional difference may alter electronic properties, with heterocyclic sulfides offering stronger hydrogen-bond acceptor capacity .

Data Tables: Key Properties of Analogs

Compound Name Melting Point (°C) Yield (%) Key NMR Signals (δ, ppm) Biological Activity (if reported) Reference
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 230–232 80 10.10 (s, NHCO), 7.82 (d, H-4′) Antimicrobial
N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide N/A 68–74 N/A Kinase inhibition (hypothetical)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide N/A N/A 12.50 (br. s, NH-3), 2.19 (s, CH3) Crystallographic study

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